H-Pro-Arg-bNA HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2.ClH/c22-21(23)25-12-4-8-18(27-19(28)17-7-3-11-24-17)20(29)26-16-10-9-14-5-1-2-6-15(14)13-16;/h1-2,5-6,9-10,13,17-18,24H,3-4,7-8,11-12H2,(H,26,29)(H,27,28)(H4,22,23,25);1H/t17-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJTDAYCUZHEU-APTPAJQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138914-35-9 | |
| Record name | 138914-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymatic Cleavage and Substrate Specificity Characterization
Principles of Proteolytic Hydrolysis of H-Pro-Arg-bNA HCl
The structure of this compound makes it a substrate for specific classes of proteases that recognize and cleave at particular amino acid sequences. The process of hydrolysis is dependent on the precise interaction between the substrate and the active site of the enzyme.
This compound and its structural analogs are primarily substrates for certain serine proteases . Research has demonstrated that substrates containing the Pro-Arg sequence are sensitive to enzymes such as thrombin and, to a lesser extent, plasmin and trypsin. nih.gov These enzymes belong to the chymotrypsin-like family of serine proteases, which are characterized by a catalytic triad (B1167595) (Ser, His, Asp) in their active site. mdpi.com For example, a closely related substrate, Chromozym TH (Z-Gly-Pro-Arg-pNA, HCl), is readily hydrolyzed by thrombin. nih.gov
While serine proteases are the main class of enzymes studied with this substrate, other protease classes can also show activity. Some cysteine proteases , such as dipeptidyl aminopeptidase (B13392206) I (cathepsin C), are known to cleave substrates like Gly-Arg-bNA. asm.org Additionally, certain bacterial proteases have been shown to hydrolyze arginine naphthylamide substrates. asm.org
The dipeptide sequence Pro-Arg is a critical recognition motif for specific proteases, most notably thrombin. expasy.org Thrombin exhibits a distinct preference for cleaving peptide bonds C-terminal to an arginine residue, and this specificity is significantly enhanced by the presence of a proline residue immediately preceding the arginine. expasy.orgpnas.org The enzyme's natural substrate, fibrinogen, contains Arg-Gly bonds, but studies with synthetic substrates reveal that an Arg-Pro sequence at the cleavage site is highly favored. expasy.org This preference underscores the importance of the P2 residue (the second amino acid from the cleavage site) in addition to the P1 residue (immediately N-terminal to the cleavage site) for optimal substrate binding and catalysis by thrombin. pnas.orgthermofisher.com
The specificity of a protease is determined by the topography of its active site, which is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.). These subsites accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). expasy.orgpeakproteins.com The P1-P1' bond is the scissile bond that is cleaved by the enzyme.
For the substrate this compound, the relevant residues are:
P2: Proline (Pro)
P1: Arginine (Arg)
P1': The β-naphthylamine group
Trypsin-like serine proteases, which include thrombin and trypsin, are defined by their preference for a positively charged amino acid (Arginine or Lysine) at the P1 position. wikipedia.org Their S1 subsite, often called the specificity pocket, typically contains a negatively charged aspartic acid residue at its base, which forms a salt bridge with the positively charged side chain of the P1 Arginine, anchoring the substrate for catalysis. wikipedia.orgpurdue.edu
Thrombin's specificity is further refined by its other subsites. The S2 subsite of thrombin has a strict preference for Proline, a feature that distinguishes it from many other proteases. pnas.org This interaction correctly orients the P1-Arginine in the S1 pocket for efficient cleavage. The interactions at subsites beyond P1 and P2 also contribute to recognition, but the P2-P1 sequence is a major determinant of specificity for enzymes like thrombin. expasy.orgpnas.org
Elucidation of the Pro-Arg Recognition Sequence within Substrate-Enzyme Interaction
Comprehensive Substrate Specificity Profiling Utilizing this compound
This compound is an effective tool for profiling the specificity of proteases, allowing researchers to quantify an enzyme's preference for the Pro-Arg sequence and compare it with other peptide sequences.
By using this compound in enzymatic assays, researchers can directly probe the S2 and S1 subsites of a given protease. The rate of hydrolysis of this substrate provides a quantitative measure of the enzyme's catalytic efficiency (kcat/Km) for the Pro-Arg motif. nih.gov A high rate of cleavage indicates a strong preference for Proline at the P2 position and Arginine at the P1 position. This allows for a detailed characterization of the enzyme's active site requirements and helps in distinguishing between closely related proteases that may share a primary P1 preference but differ in their extended subsite specificities. pnas.org
A 1977 study by Mattler and Bang evaluated a panel of serine proteases against several chromogenic substrates, including the structurally analogous Chromozym TH (Z-Gly-Pro-Arg-pNA). The results highlight the distinct specificities of thrombin, factor Xa, plasmin, and trypsin.
| Substrate (Sequence) | Thrombin Sensitivity | Factor Xa Sensitivity | Plasmin Hydrolysis | Trypsin Hydrolysis |
|---|---|---|---|---|
| Chromozym TH (Z-Gly-Pro-Arg-pNA) | High | Insensitive | Moderate | Moderate |
| S-2160 (N-Bz-Phe-Val-Arg-pNA) | Moderate | Insensitive | Moderate | Moderate |
| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Insensitive | High | Low | Moderate |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Insensitive | Insensitive | High | Low |
Data adapted from Mattler & Bang, 1977. nih.gov
This comparative analysis demonstrates that while thrombin, trypsin, and Factor Xa all recognize Arginine at the P1 position, their preferences at the preceding P2 and P3 positions are markedly different. Thrombin's high sensitivity to Chromozym TH confirms its preference for the Pro-Arg (P2-P1) sequence. nih.gov In contrast, Factor Xa is insensitive to this substrate but readily cleaves S-2222, indicating a preference for an Ile-Glu-Gly sequence at P4-P3-P2. nih.gov S-2251, with Lysine at P1, is relatively specific for plasmin. nih.gov Such studies, employing substrates like this compound, are fundamental to mapping protease specificity and designing selective inhibitors.
Advanced Methodologies for Specificity Determination (e.g., combinatorial library screening, phage display)
The characterization of protease substrate specificity is fundamental to understanding their biological roles and for the development of targeted therapeutics. nih.gov While simple chromogenic or fluorogenic substrates like this compound are invaluable for assaying known enzyme activities, determining the optimal cleavage sequence for a given protease requires more sophisticated, high-throughput approaches. chemimpex.comchemimpex.com Advanced methodologies, such as combinatorial library screening and phage display, have emerged as powerful tools for rapidly profiling the substrate preferences of proteases in comprehensive detail. pnas.orgcapes.gov.br
Combinatorial Library Screening
Combinatorial library screening involves the chemical synthesis of large, diverse collections of peptides to map an enzyme's specificity. pnas.org These libraries allow for the systematic assessment of amino acid preferences at various positions relative to the scissile bond (P4, P3, P2, P1, P1', etc.). A prominent technique is the use of Positional Scanning-Synthetic Combinatorial Libraries (PS-SCL). nih.govpnas.org
In a PS-SCL, a series of peptide sub-libraries is created. In each sub-library, one specific position (e.g., P1) is held constant with a single amino acid, while all other positions contain a mixture of various amino acids. pnas.org The library is often coupled to a fluorogenic leaving group, such as 7-amino-4-carbamoylmethylcoumarin (ACC), whose fluorescence increases upon cleavage. pnas.org By measuring the rate of cleavage for each sub-library, the preferred amino acid at the fixed position can be identified. This process is repeated for all relevant positions (P4, P3, P2, etc.) to build a detailed "fingerprint" of the protease's substrate specificity. pnas.org This method allows for the screening of millions of potential peptide sequences to create a pharmacophoric portrayal of the enzyme's active site. pnas.org
Another approach is the Cellular Libraries of Peptide Substrates (CLiPS) system, where fluorescent reporter substrates are displayed on the surface of bacteria. pnas.orgnih.gov This technique enables the generation of self-renewing substrate libraries of varying lengths and compositions. pnas.org The hydrolysis of these substrates by a target protease is measured by changes in the cell's fluorescence, which can be rapidly sorted and quantified using Fluorescence-Activated Cell Sorting (FACS). pnas.orgcreative-biolabs.com This method not only identifies optimal cleavage sequences but also allows for the characterization of their cleavage kinetics directly on the cell surface. pnas.orgnih.gov
Table 1: Example of a P1 Positional Scanning Library Design This interactive table illustrates the concept of a P1-diverse library where each well contains peptides with a fixed amino acid at the P1 position and a mixture at P4, P3, and P2.
| Well | P4 Position | P3 Position | P2 Position | P1 Position | Fluorophore |
| A1 | Mixture | Mixture | Mixture | Alanine (Ala) | ACC |
| A2 | Mixture | Mixture | Mixture | Arginine (Arg) | ACC |
| A3 | Mixture | Mixture | Mixture | Asparagine (Asn) | ACC |
| ... | Mixture | Mixture | Mixture | ... | ACC |
| B12 | Mixture | Mixture | Mixture | Tyrosine (Tyr) | ACC |
| C1 | Mixture | Mixture | Mixture | Valine (Val) | ACC |
Note: The mixture typically includes all proteinogenic amino acids except cysteine. ACC = 7-amino-4-carbamoylmethylcoumarin.
Phage Display
Phage display is a powerful genetic engineering technique used to identify protease substrates by displaying vast libraries of peptides on the surface of bacteriophages. capes.gov.brcreative-biolabs.com In a typical substrate-based phage display system, a library of random peptide sequences is genetically fused to a coat protein of the phage, often with an affinity tag at the N-terminus. creative-biolabs.com
The screening process involves the following key steps:
Immobilization: The phage library is bound to a solid support (e.g., a microplate well) via the affinity tag. mdpi.com
Protease Exposure: The target protease is added to the wells, where it cleaves its specific substrate sequences displayed on the phages. creative-biolabs.com
Elution and Amplification: Phages displaying a cleavable peptide sequence are released from the solid support. These liberated phages are collected, amplified by infecting host bacteria, and used for subsequent rounds of screening. capes.gov.brmdpi.com
Sequencing: After several rounds of this selection process, the phage population is highly enriched with clones displaying optimal substrates. The DNA from these selected phage clones is then sequenced to identify the preferred cleavage motifs. creative-biolabs.com
This methodology is exceptionally high-throughput, capable of screening billions of different peptide variants to identify novel and optimal protease substrates. tangobio.com A more advanced iteration, Open Reading Frame (ORF) phage display, uses cDNA libraries to display endogenous protein fragments, which helps in identifying physiologically relevant substrates rather than just consensus peptide motifs. mdpi.com
Table 2: General Workflow for Protease Substrate Identification using Phage Display This interactive table outlines the cyclical process of selection and amplification in a phage display experiment.
| Step | Action | Purpose |
| 1 | Binding | A phage library displaying diverse peptides is immobilized on a solid surface. |
| 2 | Washing | Unbound phages are washed away. |
| 3 | Cleavage | The target protease is introduced, cleaving specific peptide substrates. |
| 4 | Elution | Phages with cleaved substrates are released into the solution. |
| 5 | Amplification | The released phages are used to infect bacteria, creating more copies. |
| 6 | Iteration | Steps 1-5 are repeated (typically 3-5 rounds) to enrich for the best substrates. |
| 7 | Analysis | Enriched phage DNA is sequenced to identify the optimal cleavage motifs. |
Enzyme Kinetics and Mechanistic Insights from H Pro Arg Bna Hcl Hydrolysis
Quantitative Kinetic Analysis of H-Pro-Arg-bNA HCl Interaction with Proteases
The hydrolysis of the chromogenic substrate this compound by various proteases is a cornerstone for characterizing enzyme activity. This process can be quantitatively analyzed using kinetic parameters to understand the efficiency and affinity of the enzyme-substrate interaction.
Determination of Michaelis-Menten Parameters (Km, Vmax, kcat) for Enzyme-H-Pro-Arg-bNA HCl Systems
The interaction between an enzyme and this compound can be described by the Michaelis-Menten model, a fundamental concept in enzyme kinetics. sketchy.comlibretexts.org This model relates the initial reaction rate (V) to the substrate concentration ([S]). The key parameters derived from this model are the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant (kcat).
Km (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vmax. libretexts.org It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can work efficiently even at low substrate concentrations. sketchy.comlibretexts.org Factors such as pH, temperature, and ionic strength can influence the Km value. libretexts.org
Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. sketchy.com At this point, all active sites of the enzyme are occupied, and the reaction rate is limited by the speed at which the enzyme can process the substrate.
kcat (Catalytic Constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. libretexts.org It is a measure of the catalytic efficiency of an enzyme under given conditions. libretexts.orgbiorxiv.org
The ratio of kcat to Km (kcat/Km) is often referred to as the specificity constant or catalytic efficiency. sketchy.combiorxiv.org This value provides a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the effectiveness of different substrates or enzymes. biorxiv.org
A study on a dipeptidyl aminopeptidase (B13392206) (DAP) from Pseudomonas sp. strain WO24 demonstrated the determination of these parameters. For the hydrolysis of Gly-Arg-pNA, a substrate similar in structure to this compound, the Km was found to be 0.25 mM and the Vmax was 195 mmol/min/mg. asm.org
Interactive Data Table: Michaelis-Menten Parameters for Protease Activity
| Enzyme | Substrate | Km (mM) | Vmax (mmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DAP from Pseudomonas sp. | Gly-Arg-pNA | 0.25 asm.org | 195 asm.org | - | - |
| DAP BIII from Pseudomonas sp. | Gly-Phe-pNA | 0.33 asm.org | 9.6 asm.org | - | - |
| DAP BIII from Pseudomonas sp. | Gly-Phe-bNA | 1.0 asm.org | 330 asm.org | - | - |
| DAP BII from Pseudomonas sp. | Gly-Phe-pNA | 1.7 asm.org | 9.4 asm.org | - | - |
| DAP BII from Pseudomonas sp. | Ala-Ala-pNA | 0.87 asm.org | 20 asm.org | - | - |
| DAP BII from Pseudomonas sp. | Gly-Phe-bNA | 7.2 asm.org | 10 asm.org | - | - |
Note: The table includes data for structurally similar substrates to illustrate the application of these kinetic parameters. The specific values for this compound would need to be determined experimentally for each enzyme.
Application of Steady-State and Pre-Steady-State Kinetic Approaches
Steady-State Kinetics: This approach is used to measure the reaction rate when the concentration of the enzyme-substrate complex is relatively constant over time. beilstein-journals.org The Michaelis-Menten equation is a cornerstone of steady-state kinetics. beilstein-journals.org It assumes that the rate of formation of the enzyme-substrate complex equals its rate of breakdown. This method is widely used to determine Km and Vmax. nih.govnih.gov
Pre-Steady-State Kinetics: This technique focuses on the initial moments of the enzymatic reaction, before the steady state is reached. youtube.com It allows for the direct measurement of individual rate constants for steps in the catalytic cycle, such as substrate binding and product release. youtube.comubc.ca Pre-steady-state analysis is particularly useful for identifying transient intermediates and understanding the sequence of events in catalysis. ubc.cafrontiersin.org For very fast reactions, specialized equipment like a stopped-flow apparatus is required to monitor the reaction on a millisecond timescale. nih.govyoutube.com
Elucidation of Enzyme Catalytic Mechanisms through this compound Studies
The hydrolysis of this compound serves as a valuable tool for dissecting the catalytic mechanisms of proteases. By observing how the rate of hydrolysis changes under different conditions, researchers can gain insights into the individual steps of the enzymatic reaction.
Identification of Rate-Limiting Steps in this compound Hydrolysis
Studies on similar enzymatic reactions have shown that the rate-limiting step can vary. For instance, in ribosomal peptide release, hydrolysis of the ester bond is rate-limiting at physiological pH, while a conformational change of the release factor becomes rate-limiting at higher pH. nih.govnih.gov This demonstrates that the rate-limiting step is not fixed and can be influenced by reaction conditions.
Influence of Physico-Chemical Parameters (pH, Temperature, Ionic Strength) on this compound Kinetics
The catalytic activity of enzymes is highly dependent on their environment. Understanding the effects of pH, temperature, and ionic strength on the kinetics of this compound hydrolysis can provide crucial information about the enzyme's structure and function.
pH: The pH of the solution can affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself. This can influence both substrate binding (Km) and catalytic activity (kcat). Most enzymes have an optimal pH at which they exhibit maximum activity. For example, a dipeptidyl aminopeptidase from Pseudomonas sp. showed optimal activity for hydrolyzing a similar substrate, Gly-Arg-pNA, at pH 9.0. asm.org Another study on two novel dipeptidyl aminopeptidases, DAP BII and DAP BIII, found their optimal pHs to be 8.0 and 8.5-9.0, respectively. asm.org The association constant of the reaction between anti-D and erythrocytes was found to be highest in the pH range of 6.0–8.0. nih.gov
Temperature: Temperature affects the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum point. Beyond this temperature, the enzyme begins to denature and lose activity. amazonaws.com A study on a DAP from Pseudomonas sp. found its maximum activity to be between 35 and 40°C. asm.org
Ionic Strength: The ionic strength of the medium can influence electrostatic interactions between the enzyme and the substrate. numberanalytics.com Changes in ionic strength can affect both the affinity of the enzyme for the substrate and the catalytic rate. numberanalytics.comiupac.org For instance, the rate of association between anti-D and erythrocytes was significantly increased by a reduction in the ionic strength of the medium. nih.gov Conversely, at low ionic strength, the calcite dissolution rate was reduced compared to pure water. ugr.es
This compound as a Reporter Substrate in Enzyme Inhibition Studies
This compound is a valuable tool in the study of enzyme inhibitors, which are molecules that reduce or block enzyme activity. worthington-biochem.com When this compound is hydrolyzed, it releases p-nitroaniline (pNA), a chromogenic product that can be easily quantified spectrophotometrically. In the presence of an inhibitor, the rate of pNA production decreases, providing a direct measure of the inhibitor's potency.
This substrate can be used to screen for potential inhibitors and to characterize their mechanism of action (e.g., competitive, non-competitive). worthington-biochem.comlibretexts.org For example, in competitive inhibition, the inhibitor resembles the substrate and competes for the same active site on the enzyme. worthington-biochem.com By measuring the kinetics of this compound hydrolysis at different substrate and inhibitor concentrations, researchers can determine the inhibition constant (Ki), which quantifies the inhibitor's affinity for the enzyme.
The use of chromogenic substrates like this compound is common in high-throughput screening assays to identify new drug candidates that target specific proteases. bioivt.comnih.gov For instance, assays have been developed using similar chromogenic substrates to screen for inhibitors of plasma kallikrein and to measure antithrombin III and heparin levels. nih.gov
Development and Validation of Assays for Inhibitor Screening
The development of robust and sensitive assays is fundamental for the high-throughput screening (HTS) of potential enzyme inhibitors. For proteases that cleave this compound, these assays are typically designed to measure the rate of substrate hydrolysis, which is attenuated in the presence of an inhibitor.
Assay Development:
The core of these screening assays involves monitoring the enzymatic cleavage of this compound, which releases the chromogenic molecule p-nitroaniline (pNA). The rate of pNA formation can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically around 405 nm.
Key considerations in the development of these assays include:
Optimization of Reaction Conditions: This involves determining the optimal pH, temperature, and buffer composition to ensure maximal enzyme activity and stability.
Substrate and Enzyme Concentrations: The concentrations of both the enzyme and the substrate (this compound) are carefully chosen. The substrate concentration is often set near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
Assay Format: These assays are frequently adapted for multi-well plate formats (e.g., 96- or 384-well plates) to facilitate HTS. mdpi.com
Assay Validation:
Once an assay is developed, it must be rigorously validated to ensure its reliability and suitability for HTS. Key validation parameters include:
Z'-factor: This statistical parameter is a measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a large separation between the positive and negative control signals, making it possible to reliably identify "hits" (potential inhibitors). nih.gov
Signal-to-Noise Ratio (S/N): A high S/N ratio is desirable as it indicates that the assay signal is strong relative to the background noise.
Reproducibility: The assay must demonstrate high reproducibility, both within a single experiment (intra-assay) and between different experiments (inter-assay).
Sensitivity: The assay should be sensitive enough to detect inhibitors at low concentrations. This is often assessed by determining the IC50 values (the concentration of an inhibitor that reduces enzyme activity by 50%) for known inhibitors.
For instance, in the development of a fluorescence-based assay for HsEg5 inhibitors, a Z' factor of 0.8 was achieved, indicating a robust assay suitable for high-throughput screening. nih.gov Similarly, a whole-cell assay for identifying inhibitors of the Tat system in Pseudomonas aeruginosa reported a Z' of 0.82 and a signal-to-noise ratio of 49, confirming its suitability for HTS. frontiersin.org
The following table provides an example of data that might be generated during the validation of an inhibitor screening assay using this compound.
| Parameter | Value | Interpretation |
| Z'-factor | 0.85 | Excellent assay quality, suitable for HTS |
| Signal-to-Noise Ratio | 55 | Strong signal relative to background |
| Intra-assay CV (%) | < 5% | High precision within a single assay run |
| Inter-assay CV (%) | < 10% | Good reproducibility between different runs |
| IC50 (Known Inhibitor) | 15 nM | Assay is sensitive to the reference inhibitor |
This table is illustrative and the values are hypothetical.
Characterization of Inhibitor Binding Modes and Kinetic Types (e.g., competitive, uncompetitive, non-competitive)
Once potential inhibitors are identified through screening, further studies are conducted to characterize their mechanism of action. This involves determining the kinetic type of inhibition, which provides insights into how the inhibitor binds to the enzyme. The primary types of reversible inhibition are competitive, uncompetitive, and non-competitive.
Competitive Inhibition:
A competitive inhibitor competes with the substrate for binding to the active site of the enzyme. This type of inhibitor often has a structure similar to the substrate. In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the maximum velocity (Vmax) of the reaction remains unchanged. The inhibition can be overcome by increasing the substrate concentration.
Uncompetitive Inhibition:
An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This type of inhibition is more effective at higher substrate concentrations. In uncompetitive inhibition, both the apparent Vmax and Km decrease.
Non-competitive Inhibition:
A non-competitive inhibitor can bind to both the free enzyme and the ES complex, at a site other than the active site. This binding reduces the catalytic activity of the enzyme. In pure non-competitive inhibition, the Vmax decreases, while the Km remains unchanged. Mixed inhibition is a more common form where the inhibitor has different affinities for the free enzyme and the ES complex, resulting in changes to both Vmax and Km.
The kinetic parameters, such as the inhibition constant (Ki), are determined by measuring the enzyme activity at various substrate and inhibitor concentrations. These data are then plotted using methods like the Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis to determine the type of inhibition and the Ki value. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.
For example, kinetic studies on HIV-1 protease mutants have demonstrated significant increases in Ki values for the inhibitor saquinavir, indicating resistance. nih.gov The G48V/L90M double mutant showed a 419-fold increase in Ki compared to the wild-type enzyme. nih.gov
The table below summarizes the expected effects of different types of inhibitors on the kinetic parameters of an enzyme that hydrolyzes this compound.
| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |
| Competitive | Unchanged | Increases | Active Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |
| Non-competitive | Decreases | Unchanged | Allosteric Site (equal affinity for E and ES) |
This table provides a generalized overview of the effects of different inhibition types.
By elucidating the kinetic mechanism, researchers can gain a deeper understanding of the structure-activity relationship of inhibitors and design more potent and specific therapeutic agents.
Methodological Advancements and Applications in Biochemical Assays
Development of Spectrophotometric and Fluorometric Assays Employing H-Pro-Arg-bNA HCl
The use of this compound as a substrate facilitates the development of sensitive assays for detecting and quantifying protease activity. chemimpex.com These assays rely on the enzymatic cleavage of the peptide bond, releasing the β-naphthylamide (bNA) moiety. chemimpex.comasm.org
The core principle behind assays utilizing this compound is the enzymatic hydrolysis of the peptide substrate by a target protease. This cleavage event liberates free β-naphthylamide. chemimpex.comasm.org Beta-naphthylamide is a chromogenic or fluorogenic molecule, meaning it can be detected by measuring light absorbance (spectrophotometry) or fluorescence emission (fluorometry). asm.orgjuniperpublishers.com The increase in absorbance or fluorescence signal over time is directly proportional to the rate of enzymatic activity. juniperpublishers.com This allows researchers to monitor enzyme kinetics in real-time or determine enzyme concentration based on the amount of product generated. chemimpex.comjuniperpublishers.com
Optimizing the reaction and detection conditions is crucial for maximizing the sensitivity and accuracy of assays using this compound. Key factors influencing enzyme activity and signal detection include substrate concentration, enzyme concentration, pH, temperature, and the presence of activators or inhibitors. scielo.brnih.gov
For enzymatic assays, the choice of buffer and its composition are important. nih.gov Reaction temperature and pH significantly influence enzyme activity. scielo.brnih.gov For instance, studies on other enzymes using different substrates have shown optimal activity within specific pH and temperature ranges. scielo.br The concentration of the this compound substrate needs to be optimized to ensure the reaction is not substrate-limited and to achieve a measurable signal. Similarly, the enzyme concentration should be within a range that allows for a linear reaction rate over the assay period. nih.gov
Detection conditions, such as the specific wavelengths for excitation and emission in fluorometric assays or the absorbance wavelength in spectrophotometric assays, must be optimized for the free β-naphthylamide product to ensure maximal signal detection and minimal interference from other components in the reaction mixture. juniperpublishers.comresearchgate.net
Principles of Beta-Naphthylamide Release and Detection
Analytical Techniques for Product Characterization and Quantification
Following the enzymatic reaction, analytical techniques are employed to characterize and quantify the released β-naphthylamide or to analyze the substrate and potential byproducts.
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating and analyzing components in a reaction mixture, including the this compound substrate and the liberated β-naphthylamide product. bioscience.co.ukbc.edu HPLC allows for the separation of the analyte based on its chemical properties, such as polarity, charge, or size, depending on the stationary phase and mobile phase used. bc.edu
Reversed-phase HPLC is a common approach for peptide and amino acid analysis. bioscience.co.ukmdpi.comhuji.ac.il This technique can be used to monitor the consumption of the this compound substrate and the production of β-naphthylamide over time, providing quantitative data on enzyme kinetics. bioscience.co.ukcore.ac.uk The purity of the this compound substrate itself can also be assessed using HPLC. biosynth.com
Spectroscopic methods are integral to detecting and quantifying the β-naphthylamide released in this compound-based assays. google.com As discussed earlier, β-naphthylamide is either chromogenic or fluorogenic. asm.org
Spectrophotometry involves measuring the absorbance of light by the β-naphthylamide product at a specific wavelength in the UV-Vis spectrum. juniperpublishers.com The concentration of the product is then determined using the Beer-Lambert Law, which relates absorbance to concentration. juniperpublishers.com
Fluorometry involves exciting the β-naphthylamide molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. This technique is often more sensitive than spectrophotometry for detecting low concentrations of the analyte. asm.orgnih.gov The increase in fluorescence intensity is directly proportional to the amount of liberated β-naphthylamide. asm.orgnih.gov
Chromatography-Based Separation and Analysis (e.g., High-Performance Liquid Chromatography)
High-Throughput Screening (HTS) Methodologies for this compound-Based Assays
This compound-based assays are amenable to High-Throughput Screening (HTS) methodologies, which are essential for screening large libraries of compounds in drug discovery and biochemical research. google.comnih.gov HTS typically involves miniaturizing the assay to be performed in multi-well plates (e.g., 96, 384, or 1536 wells) and automating the various steps, including liquid handling, incubation, and signal detection. researchgate.net
Spectrophotometric and fluorometric detection methods are well-suited for HTS because they can be easily implemented with microplate readers that can rapidly measure the signal in multiple wells simultaneously. researchgate.net The release of a detectable signal upon enzymatic activity makes this compound a suitable substrate for monitoring protease inhibition or activation in a high-throughput format. chemimpex.comnih.gov
HTS methodologies enable the rapid identification of potential drug candidates that modulate the activity of target proteases by measuring their effect on the rate of this compound hydrolysis. chemimpex.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 138914-35-9 |
| β-naphthylamide (bNA) | 6854 |
Interactive Data Tables
Based on the search results, specific quantitative data directly related to this compound assays for creating interactive tables is limited. However, the principles and general optimization strategies can be illustrated with example data based on typical enzyme kinetics and spectrophotometric/fluorometric measurements, though these would be illustrative and not directly from the search results for this specific compound.
For example, an illustrative table showing the effect of enzyme concentration on the rate of substrate hydrolysis could be presented:
| Enzyme Concentration (µg/mL) | Initial Reaction Rate (µM/min) |
| 0.1 | 0.5 |
| 0.5 | 2.5 |
| 1.0 | 5.0 |
| 2.0 | 10.0 |
Another illustrative table could show the effect of pH on enzyme activity using this compound as a substrate:
| pH | Relative Enzyme Activity (%) |
| 6.0 | 20 |
| 7.0 | 60 |
| 8.0 | 100 |
| 9.0 | 80 |
| 10.0 | 30 |
Synthesis and Chemical Modification of H Pro Arg Bna Hcl for Advanced Research
Established Synthetic Pathways for H-Pro-Arg-bNA HCl
The synthesis of peptide derivatives like this compound typically involves established methods of peptide synthesis, followed by the introduction of the beta-naphthylamide group. While specific detailed protocols for this compound were not extensively detailed in the search results, the general principles of solid-phase peptide synthesis (SPPS) are highly relevant for constructing the peptide backbone, and chemical derivatization methods are used to attach the beta-naphthylamide moiety.
Solid-Phase Peptide Synthesis Strategies for this compound
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the predominant method for synthesizing peptides due to its efficiency and ability to produce peptides rapidly. asm.org This approach involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. asm.org For the synthesis of the Pro-Arg peptide backbone of this compound, SPPS would be the method of choice.
Key to SPPS is the use of protecting groups to prevent unwanted side reactions during amino acid coupling. For the α-amino group, commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The choice of protecting group strategy dictates the type of resin and cleavage conditions used. Boc chemistry typically employs acid-labile linkers and requires strong acid (like TFA) for cleavage, while Fmoc chemistry uses base-labile linkers and milder cleavage conditions.
For arginine, the guanidino group is typically protected during SPPS to prevent side reactions. Common protecting groups for arginine include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) in Fmoc chemistry, which is removed during the final cleavage step. Proline does not have a side chain requiring protection in the same way as arginine.
The synthesis of the Pro-Arg sequence on a solid support would involve coupling the C-terminal amino acid (Arginine) to the resin, followed by the coupling of the N-terminal amino acid (Proline) to the immobilized Arginine. Each coupling step is followed by deprotection of the α-amino group to allow the next amino acid to be added. asm.org Efficient coupling reagents are used to facilitate peptide bond formation.
Chemical Derivatization and Introduction of the Beta-Naphthylamide Moiety
The beta-naphthylamide (bNA) moiety is typically attached to the C-terminus of the peptide sequence to create a fluorogenic substrate. This derivatization can occur either on the solid support after the peptide chain has been assembled or in solution after the peptide has been cleaved from the resin. The beta-naphthylamide group serves as a chromogenic or fluorogenic reporter, released upon enzymatic cleavage of the peptide bond, allowing for quantitative measurement of protease activity.
The introduction of the beta-naphthylamide moiety involves forming an amide bond between the carboxyl group of the C-terminal amino acid (Arginine in this case) and the amino group of beta-naphthylamine. This coupling reaction requires activation of the carboxyl group. Standard peptide coupling reagents used in SPPS can be employed for this derivatization step.
For this compound, the Pro-Arg dipeptide is synthesized, and then the beta-naphthylamide is coupled to the C-terminal arginine residue. The hydrochloride salt form indicates that the final product is protonated, likely on the arginine guanidino group and/or the N-terminal proline amino group, with chloride as the counterion. sigmaaldrich.com
Rational Design and Synthesis of this compound Analogs
The rational design and synthesis of this compound analogs are driven by the need to develop substrates or inhibitors with altered or enhanced properties for specific research applications. This often involves modifying the amino acid sequence, introducing non-natural amino acids, or altering the beta-naphthylamide moiety or the linker connecting it to the peptide.
Structure-Activity Relationship (SAR) Studies for Enhanced Substrate Properties
By synthesizing and testing a series of this compound analogs with systematic variations, researchers can identify key structural determinants for substrate specificity and catalytic efficiency. For example, altering the amino acids at the P1 (Arginine) or P2 (Proline) positions (according to standard protease substrate nomenclature) can significantly impact how tightly the substrate binds to the enzyme's active site and how readily it is cleaved. SAR studies can involve changes to the side chains, chirality, or the introduction of peptidomimetics.
Data from SAR studies can be used to optimize substrate properties, such as increasing sensitivity for a particular protease or reducing cross-reactivity with off-target enzymes. This information is crucial for developing highly specific and reliable tools for protease research.
Development of this compound-Derived Probes for Specific Protease Activities
This compound and its analogs serve as scaffolds for developing activity-based probes (ABPs) for specific proteases. ABPs are molecules that covalently label the active form of an enzyme, allowing for its detection and quantification in complex biological samples.
To convert a substrate like H-Pro-Arg-bNA into a probe, the beta-naphthylamide reporter group is often replaced or supplemented with a detectable tag, such as a fluorescent dye, a radioactive isotope, or an affinity tag like biotin. Additionally, a reactive group is incorporated into the molecule that can form a covalent bond with a residue in the protease active site upon cleavage or binding.
The design of this compound-derived probes leverages the protease specificity determined through SAR studies. By incorporating the optimal peptide sequence for a target protease and attaching a suitable reporter group and reactive handle, researchers can create probes that selectively label the active form of that specific enzyme. These probes are invaluable tools for studying protease function in vitro and in complex biological systems, including cell lysates and tissues.
Broader Research Implications and Future Directions in Protease Biology
Contributions of H-Pro-Arg-bNA HCl Research to Fundamental Protease Biology
This compound serves as a valuable tool for researchers investigating the intricate world of proteolytic enzymes. Its use in enzyme assays allows for the effective study of enzyme kinetics and mechanisms chemimpex.com. By acting as a substrate, it enables the monitoring of protease activity, providing a reliable means to quantify enzyme function in real-time chemimpex.com. The compound's unique structure facilitates selective interaction with specific proteases, offering insights into enzyme function and aiding in the identification of potential therapeutic targets chemimpex.com. Research utilizing similar peptide derivatives, such as Gly-Arg-bNA, has been instrumental in characterizing the substrate specificity of different dipeptidyl aminopeptidases (DAPs) asm.org. Studies on proteases from various sources, including bacteria, highlight the diverse substrate specificities and optimal conditions under which these enzymes function plos.orgasm.org. Understanding these fundamental aspects of protease activity and specificity is crucial for deciphering their roles in biological systems acs.org.
Role as a Research Tool in Early-Stage Drug Discovery Programs Targeting Proteases
This compound plays a significant role in the early stages of drug discovery programs focused on proteases chemimpex.com. Its application in enzyme assays, particularly those that can be adapted for high-throughput screening, is valuable for identifying potential protease inhibitors chemimpex.com. By allowing researchers to monitor the modulation of enzyme activity, this compound helps in the design and evaluation of compounds that could serve as lead candidates for protease-targeted therapies chemimpex.com. The compound's utility extends to the development of peptide-based therapeutics, where structural modifications can be explored to enhance efficacy or reduce side effects chemimpex.com. The ability to study the mechanisms of action of drugs targeting proteolytic pathways is essential for designing more effective treatments chemimpex.com. Research into the substrate specificity of proteases, often facilitated by tools like this compound and related substrates, directly informs the design of selective inhibitors pnas.orgacs.org.
Emerging Methodological Innovations and Potential for this compound Research
The field of protease research is continuously evolving with the development of new methodologies, and this compound can potentially be integrated into these innovations. Advanced techniques for high-resolution protease substrate specificity profiling, such as those combining protease and substrate expression with sorting and sequencing, are providing comprehensive information about cleavage preferences acs.org. While these methods often utilize libraries of substrates, the principles of understanding protease-substrate interactions that are explored with compounds like this compound remain relevant. The use of fluorescently labeled substrates, similar in concept to the beta-naphthylamide moiety in this compound, is a key aspect of real-time enzyme activity monitoring and high-throughput screening chemimpex.com. As research delves deeper into the complexities of proteolytic networks and their roles in disease, tools that allow for precise and sensitive measurement of specific protease activities, such as this compound, will continue to be valuable. Methodological advancements in areas like activity-based probes and quantitative proteomics techniques further enhance the ability to characterize protease functions, and the data obtained from studies using specific substrates like this compound can complement these broader analyses acs.org.
Q & A
Q. What are the recommended storage conditions for H-Pro-Arg-bNA HCl to ensure stability?
this compound should be stored in a sealed container at 2–8°C in a dry environment. Avoid exposure to incompatible substances such as strong oxidizers or nitrates. Storage in desiccated conditions minimizes hydrolysis and degradation, which is critical for maintaining its reactivity in biochemical assays .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a well-ventilated area or under a fume hood to avoid inhalation of dust. In case of spills, collect material carefully to prevent environmental contamination and avoid generating aerosols .
Q. How is this compound typically applied in protease activity assays?
The compound acts as a chromogenic substrate, where protease cleavage releases p-nitroaniline (pNA), producing a yellow color measurable at 405 nm. This method is standard for quantifying enzymatic activity or screening inhibitors. Ensure reaction buffers (e.g., Tris-HCl or PBS) are compatible with the target protease’s pH and ionic requirements .
Q. What analytical techniques validate the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 210–220 nm for peptide bonds) is commonly used. Purity ≥95% is recommended for reproducible results. Cross-validate with mass spectrometry (MS) to confirm molecular weight and structural integrity .
Advanced Research Questions
Q. How can researchers optimize experimental design for kinetic studies using this compound?
- Control Variables: Maintain consistent temperature (e.g., 37°C) and buffer composition. Include negative controls (e.g., substrate without enzyme) to account for non-specific hydrolysis.
- Data Collection: Use microplate readers for high-throughput kinetic measurements. Record absorbance at 10–30-second intervals to capture initial reaction rates.
- Statistical Validation: Perform triplicate trials and apply linear regression to Michaelis-Menten plots for and calculations .
Q. What methodologies address discrepancies in protease activity measurements across studies?
- Buffer Compatibility: Test alternative buffers (e.g., HEPES vs. Tris) to identify pH or ionic strength effects.
- Substrate Purity: Re-evaluate HPLC/MS data to rule out batch variability or degradation.
- Enzyme Source: Compare activity of commercial vs. in-house purified proteases to isolate variability .
Q. How can potentiometric titration be adapted to quantify HCl content in this compound formulations?
- Procedure: Use standardized NaOH as the titrant. Monitor pH changes with a calibrated electrode.
- Data Analysis: Apply first- and second-derivative plots to identify equivalence points. For multi-proton systems (e.g., HCl–phosphate mixtures), refine volume ranges to isolate endpoints .
Q. What strategies mitigate interference in spectrophotometric assays using this compound?
- Background Correction: Measure absorbance of reaction mixtures before adding the enzyme.
- Quenching Agents: Use inhibitors (e.g., PMSF for serine proteases) to stop reactions at fixed timepoints.
- Wavelength Validation: Confirm the absence of overlapping absorbance peaks from buffers or co-solvents at 405 nm .
Methodological Notes
- Contradictions in Evidence: Storage recommendations vary slightly (e.g., "dry place" vs. 2–8°C). Follow manufacturer-specific guidelines for optimal stability .
- Advanced Synthesis: While this compound synthesis details are not explicitly provided, standard solid-phase peptide synthesis (SPPS) protocols are typically employed, with p-nitroaniline (pNA) conjugation as the final step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
